molecular formula C20H18FN5 B2879009 1-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-17-3

1-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2879009
CAS RN: 890897-17-3
M. Wt: 347.397
InChI Key: DJRNACNCMVHIDK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has been studied for its potential applications in scientific research. This compound is a pyrazolo[3,4-d]pyrimidine derivative that has shown promise in various areas of research, including cancer treatment and neurological disorders.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in studies focusing on the synthesis and characterization of novel chemical structures. For instance, a study by Yang et al. (2014) developed an environmentally benign and cost-effective route for the large-scale preparation of novel oxazolidinone antibacterial candidates, showcasing the importance of pyrazolo[3,4-d]pyrimidin-4-amine derivatives in drug development processes (Yang et al., 2014).

Biological Activities and Applications

  • Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have shown promising results in various biological applications. For example, Kumar et al. (2011) discussed molecular probes for the A2A adenosine receptor based on a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, highlighting their high affinity and selectivity as antagonists (Kumar et al., 2011).
  • Another study by Sutherland et al. (2022) reported on the anti-mycobacterial activity of pyrazolo[1,5-a]pyrimidin-7-amines, demonstrating their potential as inhibitors of Mycobacterium tuberculosis, indicating the compound's relevance in treating infectious diseases (Sutherland et al., 2022).

properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-propan-2-ylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5/c1-13(2)14-3-7-16(8-4-14)25-19-18-11-24-26(20(18)23-12-22-19)17-9-5-15(21)6-10-17/h3-13H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRNACNCMVHIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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